5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O4S2 and its molecular weight is 520.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
The creation of quinoline and quinazoline derivatives often involves multi-step synthetic routes. For instance, Mohamed, Abdel-Latif, and Ahmed (2020) described the synthesis of fused quinazoline derivatives starting from 3-methylcyclohexanone, which reacted with aminopyrazoles, aminotriazole, and aminotetrazole, leading to these derivatives. Similarly, Aleqsanyan and Hambardzumyan (2021) synthesized hetarylquinolines containing thiazolidine and dihydrothiazole rings, showcasing the diversity in synthetic approaches to crafting complex quinazoline structures (Mohamed, H., Abdel-Latif, M., & Ahmed, S. (2020), Aleqsanyan, I. L., & Hambardzumyan, L. (2021)).
Characterization and Computational Studies
Detailed characterization and computational studies, such as DFT calculations, are crucial for understanding the properties and stability of synthesized compounds. For example, Kut, Onysko, and Lendel (2020) conducted DFT computational studies on synthesized quinazoline compounds, revealing insights into their charge transfer properties (Kut, N., Onysko, M., & Lendel, V. (2020)).
Biological Applications
Antimicrobial and Antituberculosis Studies
Some quinazoline derivatives exhibit significant antimicrobial and antituberculosis activities. Chitra, Paul, and Muthusubramanian (2011) synthesized 3-heteroarylthioquinoline derivatives, showing potent in vitro activity against Mycobacterium tuberculosis, indicating the potential of these compounds in treating infectious diseases (Chitra, S., Paul, N., & Muthusubramanian, S. (2011)).
Anticancer Activity
The design and synthesis of quinazoline derivatives with enhanced water solubility and cytotoxicity against cancer cells have been explored. Bavetsias et al. (2002) developed water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, demonstrating up to 6-fold increased cytotoxicity compared to the original compound, highlighting the therapeutic potential of these molecules in cancer treatment (Bavetsias, V. et al. (2002)).
Mechanism of Action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . They can interact with various biological targets and participate in a wide range of biochemical reactions .
Tetrahydroisoquinolines
This compound also contains a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, and neuroprotective effects .
Properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-oxo-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S2/c31-23-19-8-7-16(25(33)29-10-9-15-4-1-2-5-17(15)14-29)12-20(19)30-22(28-23)21(36-26(30)35)24(32)27-13-18-6-3-11-34-18/h1-2,4-5,16,18-20H,3,6-14H2,(H,27,32)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHOXZNYBPPTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)N5CCC6=CC=CC=C6C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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